molecular formula C7H6F4O2 B13027846 2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one

2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one

Cat. No.: B13027846
M. Wt: 198.11 g/mol
InChI Key: YYFPLGUSDNNVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of both fluorine and trifluoromethyl groups imparts distinct reactivity and stability, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The exact details of these methods are often proprietary and tailored to the specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance binding affinity to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one is unique due to its specific combination of fluorine and trifluoromethyl groups on a cyclohexenone framework. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H6F4O2

Molecular Weight

198.11 g/mol

IUPAC Name

2-fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H6F4O2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h3,12H,1-2H2

InChI Key

YYFPLGUSDNNVCL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)F)C(F)(F)F

Origin of Product

United States

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